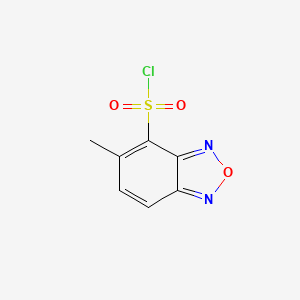

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

描述

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (CAS: 1152431-76-9) is a sulfonating reagent with the molecular formula C₇H₅ClN₂O₃S and a molecular weight of 232.65 g/mol . The compound features a benzoxadiazole core substituted with a methyl group at position 5 and a sulfonyl chloride moiety at position 2. Its structure renders it highly reactive in nucleophilic substitution reactions, making it valuable in synthesizing sulfonamide derivatives for pharmaceuticals, agrochemicals, and materials science .

属性

IUPAC Name |

5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFIAAOCDDIDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649431 | |

| Record name | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152431-76-9 | |

| Record name | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation Methods

Sulfonation of Benzoxadiazole Derivatives

This method involves the introduction of a sulfonyl group into the benzoxadiazole ring system.

Procedure:

- Starting Material: 5-Methyl-2,1,3-benzoxadiazole.

- Reagents: Chlorosulfonic acid ($$ ClSO3H $$) or sulfur trioxide ($$ SO3 $$).

- Conditions:

- Reaction conducted under controlled temperature (below 50°C) to avoid decomposition.

- Solvent: Dichloromethane ($$ CH2Cl2 $$) or acetonitrile ($$ CH_3CN $$).

- Mechanism:

- Electrophilic substitution at the benzene ring introduces the sulfonyl group.

- The reaction is followed by chlorination using thionyl chloride ($$ SOCl_2 $$) to convert the sulfonic acid group into a sulfonyl chloride.

Observations:

- High yields (>85%) reported under optimized conditions.

- Reaction monitored using IR spectroscopy (presence of $$ SO_2Cl $$ stretching at ~1370 cm$$^{-1}$$).

Direct Chlorosulfonation

This method combines sulfonation and chlorination in a single step.

Procedure:

- Starting Material: Benzoxadiazole derivatives with methyl substitution.

- Reagents: Chlorosulfonic acid ($$ ClSO_3H $$).

- Conditions:

- Reaction performed at elevated temperatures (~80°C) for efficient conversion.

- Inert atmosphere (nitrogen or argon) to prevent side reactions.

- Mechanism:

- Direct electrophilic attack introduces the $$ SO_2Cl $$ group onto the benzene ring.

Observations:

- Simplified process with fewer purification steps.

- Yield slightly lower (~75%) compared to multi-step methods.

Oxidation and Chlorination Pathway

This method utilizes oxidative activation followed by chlorination.

Procedure:

- Starting Material: 5-Methylbenzoxadiazole.

- Reagents:

- Oxidizing agent: Potassium permanganate ($$ KMnO4 $$) or hydrogen peroxide ($$ H2O2 $$).

- Chlorinating agent: Thionyl chloride ($$ SOCl2 $$).

- Conditions:

- Oxidation performed in aqueous medium.

- Chlorination conducted in an organic solvent like dichloromethane.

- Mechanism:

- Oxidation introduces hydroxyl or carboxyl groups, which are subsequently converted into sulfonyl chloride via chlorination.

Observations:

- Suitable for large-scale synthesis due to mild conditions.

- Purity enhanced through recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonation + Chlorination | >85 | $$ ClSO3H, SOCl2 $$ | High yield, simple monitoring | Requires multi-step purification |

| Direct Chlorosulfonation | ~75 | $$ ClSO_3H $$ | Single-step process | Lower yield |

| Oxidation + Chlorination | ~80 | $$ KMnO4, SOCl2 $$ | Mild conditions, scalable | Longer reaction time |

Experimental Notes

- Reaction efficiency depends heavily on temperature control and solvent choice.

- Purification techniques such as recrystallization and column chromatography are essential for obtaining high-purity products.

- Analytical methods like NMR and IR spectroscopy confirm structural integrity.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with various substrates:

Notably, reactions with amines occur at room temperature due to the compound's high electrophilicity, enabling covalent protein modifications critical for interaction studies . The 5-methyl substituent increases steric hindrance compared to non-methylated analogs, slightly reducing reaction rates with bulky nucleophiles .

Hydrolysis and Stability

Hydrolysis kinetics depend on pH and temperature:

- Acidic conditions : Slow hydrolysis to 5-methyl-2,1,3-benzoxadiazole-4-sulfonic acid .

- Basic conditions : Rapid degradation via sulfonate anion formation .

Comparative studies with 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole show that sulfonyl chlorides hydrolyze ~10× faster than sulfonyl fluorides under identical conditions . The benzoxadiazole ring’s electron-withdrawing effect accelerates hydrolysis compared to aliphatic sulfonyl chlorides.

Biological Interactions

In proteomics, this compound reacts with nucleophilic residues (e.g., lysine, cysteine) in proteins:

- Covalent bonding : Forms stable sulfonamide adducts with ε-amino groups of lysine residues .

- Selectivity : Preferentially modifies solvent-accessible regions of proteins, aiding functional studies .

Biological assays reveal IC₅₀ values of 0.9–10.6 μM for interactions with transport proteins like SOAT and ASBT, highlighting its potential as a pharmacological probe .

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

For example, replacing the sulfonyl chloride with a sulfonamide group (e.g., compound 19 ) reduces reactivity but increases selectivity for specific biological targets .

科学研究应用

Medicinal Chemistry

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of various drug candidates targeting specific diseases. The sulfonyl chloride group facilitates nucleophilic substitution reactions, making it a valuable precursor in the synthesis of sulfonamide drugs and other therapeutic agents.

Biochemical Research

In proteomics, this compound is utilized for labeling proteins. Its ability to modify proteins through covalent bonding is crucial for understanding protein functions and interaction networks. This application is essential for elucidating mechanisms of action in biological systems and developing targeted therapeutics.

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit specific enzymes, making it a candidate for further studies in enzyme kinetics and inhibition mechanisms. The sulfonyl chloride functionality enhances its reactivity towards nucleophiles, allowing it to act as an effective inhibitor in biochemical pathways.

Data Tables

Case Study 1: Protein Labeling

A study highlighted the use of this compound in proteomics where researchers successfully labeled specific proteins to track their interactions within cellular pathways. This labeling technique provided insights into protein functionality and interaction networks critical for drug development .

Case Study 2: Enzyme Inhibition

In another investigation, this compound was assessed for its ability to inhibit GATA4-NKX2-5 transcriptional synergy. The findings indicated that modifications to the compound's structure could enhance its inhibitory potency against specific targets, demonstrating its potential as a lead compound in therapeutic development .

作用机制

The mechanism of action of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological modifications.

相似化合物的比较

Comparison with Structurally Similar Compounds

5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl Chloride

- Molecular Formula : C₆H₂Cl₂N₂O₃S

- Molecular Weight : 253.06 g/mol

- CAS : 2779275 (PubChem CID)

- Key Differences: The methyl group in the target compound is replaced by a chlorine atom at position 3. Applications: Likely used in similar sulfonation reactions but may exhibit distinct reactivity in nucleophilic environments due to electronic differences .

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl Chloride

- Molecular Formula : C₇H₅ClN₂O₄S

- Molecular Weight : 248.65 g/mol

- CAS : 944780-94-3

- Key Differences :

- A methoxy group replaces the methyl group at position 5.

- The electron-donating methoxy group may reduce electrophilicity compared to the methyl-substituted analogue, altering reaction kinetics in synthetic pathways.

- Applications: Suitable for reactions requiring modulated reactivity or directed functionalization .

5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl Chloride

- Molecular Formula : C₇H₅ClN₂O₂S₂

- Molecular Weight : 248.71 g/mol

- CAS : 3662-82-6

- Key Differences :

- The oxygen atoms in the benzoxadiazole ring are replaced by sulfur, forming a benzothiadiazole core.

- Sulfur’s larger atomic size and polarizability increase lipophilicity and may enhance stability in oxidative conditions.

- Applications: Preferred in reactions where sulfur’s electronic or steric effects are advantageous, such as in heterocyclic drug synthesis .

Data Table: Structural and Physicochemical Comparison

生物活性

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride (5-Me-BDSC) is a chemical compound characterized by its unique structure and functional groups that enhance its reactivity and biological activity. This article explores the compound's biological activity, applications in research, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of 5-Me-BDSC is C₇H₅ClN₂O₃S, with a molecular weight of 232.65 g/mol. The compound features a benzoxadiazole core, which is a bicyclic structure consisting of a benzene ring fused to a 1,2,3-benzodiazole. The sulfonyl chloride group is significant for its electrophilic properties, making it a useful reactive intermediate in organic synthesis and biological applications.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂O₃S |

| Molecular Weight | 232.65 g/mol |

| SMILES | CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl |

| InChI | InChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3 |

The biological activity of 5-Me-BDSC can be attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride group allows for covalent modifications of proteins, which is crucial in proteomics for understanding protein functions and interaction networks. Such modifications can lead to alterations in enzyme activity and cellular signaling pathways.

Protein Modification

Research indicates that 5-Me-BDSC can modify proteins through covalent bonding, facilitating studies on protein interactions and functions. This capability is particularly valuable in drug discovery and development, where understanding protein dynamics is essential for therapeutic targeting.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. By selectively modifying enzyme active sites, it can modulate enzymatic activity, providing insights into metabolic pathways and potential therapeutic targets.

Case Studies

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Me-BDSC better, it is helpful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | Similar benzoxadiazole core but with chlorine | Known for protein modification |

| 4-Chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole | Fluorine substitution enhances reactivity | Potential enzyme inhibitor |

Key Findings

- Reactivity : The sulfonyl chloride group enhances electrophilicity, making it suitable for reactions with nucleophiles in biological systems.

- Protein Interaction : Studies indicate that compounds like 5-Me-BDSC can form stable covalent bonds with amino acid residues in proteins.

- Potential Therapeutics : The ability to modify biological molecules positions 5-Me-BDSC as a candidate for drug development aimed at specific targets within cellular pathways.

常见问题

Q. What are the standard synthetic routes for 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride?

The compound is typically synthesized via chlorination of its sulfonic acid precursor. For example, sulfonyl chlorides are often prepared by reacting sulfonic acids with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. In analogous procedures (e.g., ), intermediates are generated through solvent-free reductive amination or chlorination steps. Key steps include refluxing in absolute alcohol and monitoring reaction progress via TLC (e.g., chloroform:methanol 7:3 ratio) .

Q. What precautions are critical for handling and storage?

This compound is moisture-sensitive and corrosive. Storage under inert gas (nitrogen/argon) at 2–8°C is mandatory to prevent hydrolysis. Personal protective equipment (PPE) must include acid-resistant gloves, goggles, and lab coats. GHS hazard codes H314 (skin corrosion) and H318 (eye damage) apply, necessitating a fume hood for manipulations .

Q. How can purity and structural integrity be verified?

Analytical methods include:

- TLC : Monitor reactions using chloroform:methanol (7:3) .

- NMR/LC-MS : Confirm molecular weight and functional groups.

- Melting point analysis : Compare observed values (e.g., 77°C) to literature data .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 77°C | |

| Density | 1.688 ± 0.06 g/cm³ | |

| Storage Conditions | 2–8°C under inert gas | |

| GHS Hazard Codes | H314, H318 |

Advanced Research Questions

Q. How can reaction yields be optimized in sulfonamide synthesis?

Sulfonyl chlorides react with amines to form sulfonamides. To enhance yields:

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Add bases like triethylamine to neutralize HCl byproducts.

- Optimize stoichiometry (1.2–1.5 eq amine) and reaction time (4–6 hrs at 0–25°C). Discrepancies in yields may arise from competing side reactions (e.g., over-chlorination) or incomplete purification. Flash chromatography on deactivated silica gel (e.g., 20% EtOAc/hexanes) effectively isolates products .

Q. What mechanistic insights explain selectivity in nucleophilic substitutions?

The electron-withdrawing benzoxadiazole ring activates the sulfonyl chloride group for nucleophilic attack. Steric hindrance from the 5-methyl group may influence regioselectivity. For example, in reactions with heterocyclic amines, the sulfonyl group preferentially reacts at less hindered nitrogen sites. Computational studies (e.g., DFT) or isotopic labeling can validate mechanistic pathways .

Q. How do structural analogs compare in reactivity?

Derivatives like 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CAS 142246-48-8) exhibit higher electrophilicity due to additional electron-withdrawing substituents. Comparative studies using Hammett constants or kinetic assays can quantify reactivity differences. Such analogs are valuable for tuning reactivity in medicinal chemistry or materials science .

Q. What strategies resolve contradictions in catalytic efficiency reports?

Discrepancies in catalytic methods (e.g., FeCl₃ vs. AlCl₃) often stem from solvent polarity or temperature effects. Systematic studies should:

- Screen solvents (polar aprotic vs. nonpolar).

- Compare catalyst loading (5–20 mol%).

- Analyze by-products via GC-MS or HPLC. For example, FeCl₃ in chlorobenzene at 80°C may suppress side reactions vs. room-temperature methods .

Methodological Recommendations

- Purification : Use flash chromatography with gradients (e.g., hexanes to EtOAc) for sulfonamide derivatives .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability .

- Safety Protocols : Follow ISO guidelines for corrosive reagents, including spill kits and emergency showers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。